molecular formula C5H10FNO2S B14773036 3-Fluoro-3-(methylsulfonylmethyl)azetidine

3-Fluoro-3-(methylsulfonylmethyl)azetidine

Cat. No.: B14773036
M. Wt: 167.20 g/mol
InChI Key: WIUOZXBPQGRWME-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methylsulfonylmethyl)azetidine is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(methylsulfonylmethyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support . These methods provide efficient and high-yielding routes to the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the synthesis process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(methylsulfonylmethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

3-Fluoro-3-(methylsulfonylmethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(methylsulfonylmethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain and the presence of fluorine and methylsulfonylmethyl groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(methylsulfonylmethyl)azetidine is unique due to the presence of both a fluorine atom and a methylsulfonylmethyl groupThe methylsulfonylmethyl group provides additional functionalization options, making it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

3-fluoro-3-(methylsulfonylmethyl)azetidine

InChI

InChI=1S/C5H10FNO2S/c1-10(8,9)4-5(6)2-7-3-5/h7H,2-4H2,1H3

InChI Key

WIUOZXBPQGRWME-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CNC1)F

Origin of Product

United States

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